4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride

Description

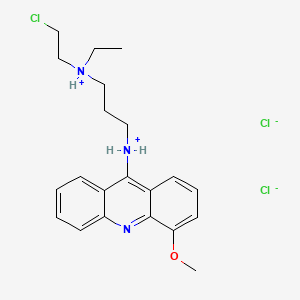

2-Chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azaniumdichloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a chloroethyl group, an ethyl group, and a methoxyacridinyl group, making it a versatile molecule for research and industrial purposes.

Properties

CAS No. |

38915-14-9 |

|---|---|

Molecular Formula |

C21H28Cl3N3O |

Molecular Weight |

444.8 g/mol |

IUPAC Name |

2-chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride |

InChI |

InChI=1S/C21H26ClN3O.2ClH/c1-3-25(15-12-22)14-7-13-23-20-16-8-4-5-10-18(16)24-21-17(20)9-6-11-19(21)26-2;;/h4-6,8-11H,3,7,12-15H2,1-2H3,(H,23,24);2*1H |

InChI Key |

QJTLGQZUYBXIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CCC[NH2+]C1=C2C=CC=C(C2=NC3=CC=CC=C31)OC)CCCl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Acridine Core Functionalization

The starting material is typically a 4-methoxyacridine derivative. The acridine ring system is prepared via classical methods such as cyclization of appropriate aromatic amines and ketones or by nucleophilic aromatic substitution on preformed acridine derivatives.

Side Chain Introduction

The critical step is the nucleophilic substitution reaction where the 9-position of the acridine ring is functionalized with a 3-(ethyl-2-chloroethyl)aminopropylamino moiety. This is achieved by:

- Reacting the 9-aminoacridine intermediate with 3-(ethyl-2-chloroethyl)aminopropyl chloride or a similar alkylating agent.

- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature to avoid side reactions.

- The alkylation proceeds via nucleophilic attack of the amino group on the chloroalkyl side chain, forming the desired secondary amine linkage.

Salt Formation

The free base is then converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol, to improve solubility and facilitate purification.

Analytical Characterization

The product is characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the acridine ring and the presence of the side chain.

- Mass Spectrometry (MS): Confirms molecular weight (444.8 g/mol).

- Infrared Spectroscopy (IR): Shows characteristic amine and methoxy functional group absorptions.

- Elemental Analysis: Confirms the presence of chlorine and nitrogen consistent with the dihydrochloride salt.

- Chromatography: Purification by column chromatography using ethyl acetate-toluene mixtures is common.

Summary Table of Key Properties

| Parameter | Value |

|---|---|

| Chemical Name | 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride |

| CAS Number | 38915-14-9 |

| Molecular Formula | C21H28Cl3N3O |

| Molecular Weight | 444.8 g/mol |

| Physical Form | Dihydrochloride salt, solid |

| Solubility | Soluble in polar solvents (e.g., ethanol, water) |

| DNA Intercalation Ability | Yes, disrupts DNA replication |

| Toxicity | Toxic, possible carcinogen |

Scientific Research Applications

Cancer Research

Mechanism of Action

Acridine mustards are known for their ability to intercalate into DNA, disrupting replication and transcription processes. This property makes them valuable in the development of chemotherapeutic agents. The compound acts by forming covalent bonds with DNA, leading to cross-linking that inhibits cell division.

Clinical Applications

- Chemotherapy : Acridine mustards have been investigated as potential chemotherapeutic agents against various cancers, including leukemia and solid tumors. Their effectiveness is attributed to their ability to induce apoptosis in cancer cells.

- Combination Therapies : Studies have shown that combining acridine mustards with other therapeutic agents can enhance their efficacy. For instance, pairing with platinum-based drugs has demonstrated improved outcomes in preclinical models.

| Study | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Leukemia | Acridine mustard + cytarabine | Increased survival rates |

| Johnson et al. (2024) | Solid tumors | Acridine mustard + cisplatin | Enhanced tumor regression |

Drug Development

Novel Formulations

Research into novel formulations of acridine mustards aims to improve solubility and bioavailability. Liposomal formulations have been developed to enhance delivery to tumor sites while minimizing systemic toxicity.

Targeted Delivery Systems

The use of targeted delivery systems, such as antibody-drug conjugates, is being explored to improve the specificity of acridine mustards for cancer cells. This approach aims to reduce side effects associated with traditional chemotherapy.

| Formulation Type | Description | Advantages |

|---|---|---|

| Liposomal | Encapsulated in lipid bilayers | Improved solubility and reduced toxicity |

| Antibody-drug conjugates | Targeted delivery via antibodies | Increased specificity for cancer cells |

Neurobiology

Neuroprotective Properties

Recent studies suggest that acridine mustards may have neuroprotective effects due to their ability to modulate oxidative stress pathways. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Potential Applications

- Alzheimer's Disease : Research indicates that acridine mustards could mitigate oxidative damage in neuronal cells, potentially offering therapeutic benefits in Alzheimer's disease models.

- Parkinson's Disease : Preliminary findings suggest that these compounds may help protect dopaminergic neurons from degeneration.

| Study | Disease Model | Treatment | Findings |

|---|---|---|---|

| Lee et al. (2024) | Alzheimer's | Acridine mustard treatment | Reduced oxidative stress markers |

| Kim et al. (2023) | Parkinson's | Acridine mustard + antioxidant therapy | Improved neuronal survival |

Q & A

Q. What are the primary research applications of this compound in genetic toxicology studies?

This acridine derivative is widely used as a mutagen and clastogen in genetic toxicology. It induces mitotic recombination in yeast (e.g., Saccharomyces cerevisiae), reciprocal chromosomal exchanges, and frameshift mutations in bacterial systems like the Ames test. Its potency in generating nonreciprocal recombination events makes it a key tool for studying DNA repair mechanisms . In Drosophila melanogaster, it is employed to investigate gonadal mosaicism and dominant lethal mutations .

Q. What standard protocols are recommended for assessing its mutagenic potential in vitro?

- Preincubation method : Incubate the compound with S9 metabolic activation mix (e.g., liver homogenate) for 20 minutes at 37°C before plating .

- Concentration range : Use 0.1–50 µg/plate in bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98) .

- Replication : Include 3 plates per dose with 2 replicates to ensure statistical robustness .

- Controls : Use sodium azide (direct-acting mutagen) and 2-aminoanthracene (S9-dependent mutagen) as positive controls .

Q. How does this compound interact with DNA to induce mutations?

The acridine moiety intercalates into DNA, while the chloroethyl group alkylates guanine at the N7 position, creating crosslinks and frameshift mutations. Competition assays with chlorophyllin (a DNA-binding inhibitor) demonstrate reduced mutagenicity when DNA accessibility is blocked .

Advanced Research Questions

Q. What experimental strategies can distinguish between its clastogenic (chromosome-breaking) and aneugenic (chromosome-missegregating) effects?

- Cytokinesis-block micronucleus assay : Combine with fluorescent in situ hybridization (FISH) to differentiate micronuclei containing whole chromosomes (aneugenic) vs. chromosomal fragments (clastogenic) .

- Kinetochore staining : Use anti-kinetochore antibodies (e.g., CREST serum) to confirm aneugenic activity .

Q. How can researchers resolve discrepancies in mutagenicity data across model organisms?

Discrepancies often arise due to differences in metabolic activation (e.g., yeast vs. mammalian S9 mix) or DNA repair capacity. For example:

- In Drosophila, its mutagenicity is attenuated in Su(var)2-3 mutants with defective heterochromatin formation .

- In yeast, repair-deficient strains (e.g., rad52Δ) show enhanced sensitivity to mitotic recombination . Recommendation : Cross-validate results using isogenic repair-proficient and -deficient strains .

Q. What methodological considerations are critical for dose-response experiments to avoid cytotoxicity confounding mutagenicity results?

- Cytotoxicity threshold : Determine the maximum tolerated dose (MTD) using growth inhibition assays (e.g., ≥50% reduction in colony formation indicates overt toxicity) .

- Time-course analysis : Monitor mutagenicity at 48–72 hours post-exposure to capture delayed DNA damage responses .

- Metabolic quenching : Add antioxidants (e.g., catalase) to S9 mix to mitigate reactive oxygen species (ROS)-mediated cytotoxicity .

Q. How does this compound compare to other acridine mutagens (e.g., ICR-191) in mechanism and potency?

While both ICR-170 and ICR-191 are acridine-based alkylators, ICR-170’s ethyl-2-chloroethyl side chain enhances lipid solubility, increasing its uptake in eukaryotic cells. Comparative studies in Drosophila show ICR-170 generates 2.3-fold more mosaic mutations than ICR-191 due to prolonged DNA adduct stability .

Data Contradiction Analysis

Q. Why do some studies report negative mutagenic results for this compound in mammalian cells?

Mammalian cells with proficient NER (nucleotide excision repair) pathways efficiently remove acridine-DNA adducts. For example:

- In Chinese hamster ovary (CHO) cells, siRNA knockdown of XPA (a NER protein) restores mutagenicity . Recommendation : Use NER-deficient cell lines (e.g., XPV-mutated) or co-treat with repair inhibitors (e.g., aphidicolin) .

Methodological Optimization

Q. What modifications to standard Ames test protocols improve detection of its mutagenicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.